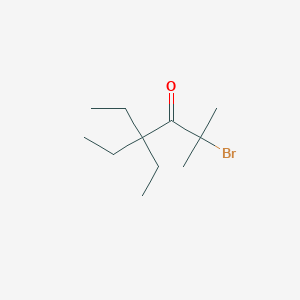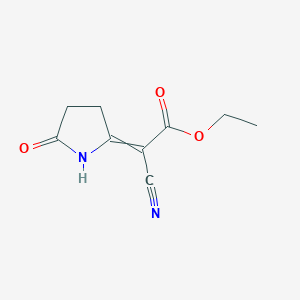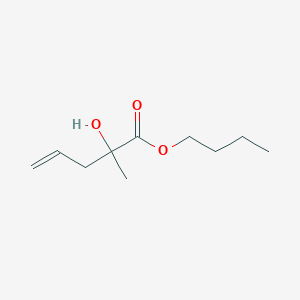
4-Prop-1-enyloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Prop-1-enyloxetan-2-one is an organic compound characterized by a four-membered oxetane ring with a prop-1-enyl substituent at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-1-enyloxetan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 4-hydroxybut-2-en-1-one can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow processes and the use of catalysts to enhance yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Prop-1-enyloxetan-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.
Major Products:
Oxidation: Oxetanones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted oxetanes.
Applications De Recherche Scientifique
4-Prop-1-enyloxetan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Prop-1-enyloxetan-2-one involves its interaction with molecular targets through its reactive oxetane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
Oxetane: A four-membered cyclic ether with similar reactivity but lacking the prop-1-enyl substituent.
2-Methyleneoxetane: A derivative with a methylene group at the 2-position, exhibiting different reactivity patterns.
Uniqueness: 4-Prop-1-enyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-1-enyl group enhances its reactivity and potential for diverse applications compared to other oxetane derivatives .
Propriétés
Numéro CAS |
63450-11-3 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
4-prop-1-enyloxetan-2-one |
InChI |
InChI=1S/C6H8O2/c1-2-3-5-4-6(7)8-5/h2-3,5H,4H2,1H3 |
Clé InChI |
JYGDLXCKZZOZAZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC1CC(=O)O1 |
Numéros CAS associés |
63450-12-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
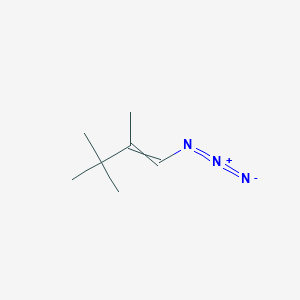
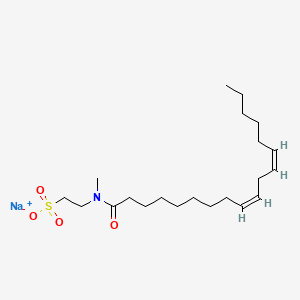
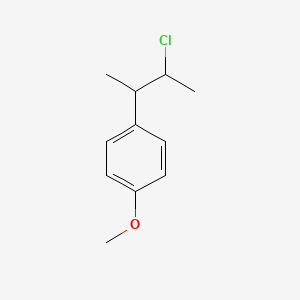
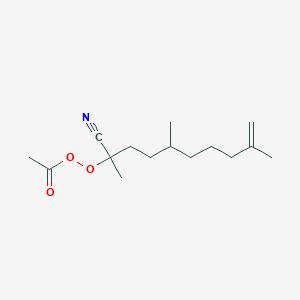

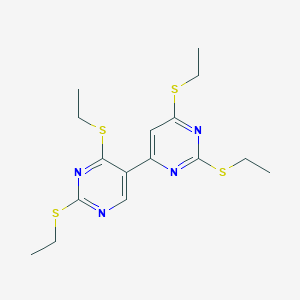
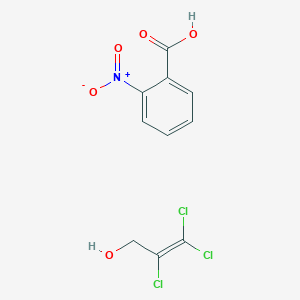
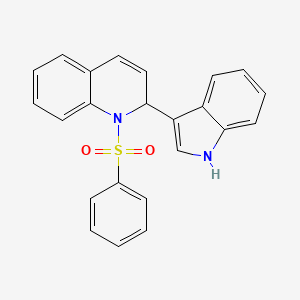
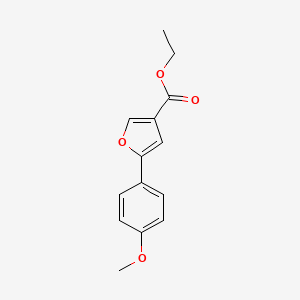
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
